molecular formula C16H19NO2S B4751560 N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide

N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B4751560
M. Wt: 289.4 g/mol
InChI Key: ORQCXSUIPRKNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methanesulfonamide group attached to a phenyl ring substituted with methyl groups at specific positions, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: The synthesis of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of 2,3-dimethylaniline with 3-methylbenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide can undergo oxidation reactions, particularly at the methyl groups, forming corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, and this compound may exhibit similar activity.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Industry:

    Polymer Production: It can be used in the production of specialty polymers with specific properties.

    Pharmaceuticals: As a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

Mechanism:

    Enzyme Inhibition: The compound may inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis.

    Molecular Targets: It targets enzymes involved in folic acid synthesis, disrupting bacterial growth and replication.

Pathways Involved:

    Folic Acid Pathway: Inhibition of enzymes in this pathway leads to a decrease in folic acid production, essential for bacterial DNA synthesis.

Comparison with Similar Compounds

    N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide: Similar structure but with a different position of the methyl group.

    N-(2,3-dimethylphenyl)-1-(2-methylphenyl)methanesulfonamide: Another isomer with the methyl group in a different position.

Uniqueness:

    Positional Isomerism: The position of the methyl groups can significantly influence the compound’s reactivity and biological activity.

    Specificity: The unique arrangement of methyl groups in N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide may confer specific properties not seen in its isomers.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-6-4-8-15(10-12)11-20(18,19)17-16-9-5-7-13(2)14(16)3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCXSUIPRKNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.